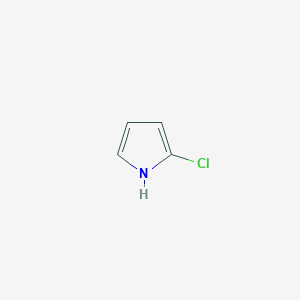
1,3-Dithiane-2-ethanol
Übersicht
Beschreibung
1,3-Dithiane-2-ethanol is an organic compound characterized by a dithiane ring attached to an ethanol group. This compound is notable for its utility in organic synthesis, particularly as a protecting group for carbonyl compounds. The dithiane ring provides stability to the molecule, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dithiane-2-ethanol can be synthesized through the reaction of 1,3-propanedithiol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dithiane-2-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols or dithiols, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dithiols.
Substitution: Various substituted dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiane-2-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, facilitating multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as a building block for complex natural products.
Industry: Applied in the production of fine chemicals and materials science.
Wirkmechanismus
The mechanism of action of 1,3-Dithiane-2-ethanol primarily involves its role as a protecting group. The dithiane ring stabilizes carbonyl compounds by forming a thioacetal, which can be selectively deprotected under specific conditions. This stability allows for the manipulation of other functional groups in the molecule without affecting the protected carbonyl group.
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolane: Similar to 1,3-Dithiane-2-ethanol but with a five-membered ring.
1,2-Ethanedithiol: A dithiol compound used in similar protecting group strategies.
2-Mercaptoethanol: Contains a thiol group and is used in various chemical syntheses.
Uniqueness: this compound is unique due to its six-membered dithiane ring, which provides greater stability compared to five-membered rings like 1,3-dithiolane. This stability makes it particularly useful in complex organic syntheses where selective protection and deprotection of carbonyl groups are required.
Eigenschaften
IUPAC Name |
2-(1,3-dithian-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBACVTHKZMQAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509622 | |
| Record name | 2-(1,3-Dithian-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14947-48-9 | |
| Record name | 2-(1,3-Dithian-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)

